molecular formula C25H20Cl2N2O3 B2588165 (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE CAS No. 380475-45-6

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE

Cat. No.: B2588165
CAS No.: 380475-45-6
M. Wt: 467.35
InChI Key: JPOSBVSIEKYGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE is a synthetic small molecule with the CAS Registry Number 380475-45-6 and a molecular formula of C25H20Cl2N2O3 . It has a calculated molecular weight of 467.34 g/mol and features a high logP value (XLogP3: 6.7), indicating significant lipophilicity . The compound's core structure is a 2-cyanoacrylamide scaffold, a motif often explored in medicinal chemistry for its ability to interact with biological targets. This particular molecule is substituted with a 3,5-dichlorophenyl group on the acrylamide nitrogen and a di-ortho-substituted phenyl ring on the vinyl carbon, which includes a 4-methylbenzyl (p-methylbenzyl) ether moiety . The specific stereochemistry of the acrylamide double bond is defined as the (E)-isomer (trans-configuration) . This configuration is critical for its spatial orientation and potential interactions in research applications. While the precise mechanism of action for this specific compound must be confirmed by the researcher, molecules with similar 2-cyanoacrylamide structures are frequently investigated as inhibitors or modulators of protein function in various biochemical pathways. This reagent is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development in early-stage discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O3/c1-16-3-5-17(6-4-16)15-32-23-8-7-18(10-24(23)31-2)9-19(14-28)25(30)29-22-12-20(26)11-21(27)13-22/h3-13H,15H2,1-2H3,(H,29,30)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOSBVSIEKYGDV-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core acrylamide structure, followed by the introduction of the cyano group and the substitution of the phenyl rings with methoxy and benzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Reagent for Organic Reactions : Its reactive functional groups allow it to participate in various chemical transformations, including oxidation and reduction reactions.
  • Synthesis of Complex Molecules : It can be used to create more complex structures through substitution reactions.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is under investigation for its therapeutic potential:

  • Drug Development : Ongoing research aims to explore its efficacy as a treatment for diseases such as cancer and infections.
  • Mechanism of Action Studies : Understanding how it interacts with biological targets can lead to the development of new pharmaceuticals.

Industry

In industrial applications:

  • Intermediate in Pharmaceutical Production : It is used in the synthesis of active pharmaceutical ingredients (APIs).
  • Material Science : The compound may be involved in developing new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results for further development into antimicrobial agents.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Key Substituents Molecular Weight* Hypothesized Solubility Potential Reactivity/Bioactivity
Target Compound 3,5-Dichlorophenyl, 3-methoxy-4-(4-methylbenzyloxy)phenyl, cyano ~459.3 g/mol Low (lipophilic) Electrophilic acrylamide backbone
4,6-Dichloro-2-{[(E)-(3-{[(E)-3-(4-tert-Butylphenyl)-2-(4-methylphenyl)-1H-1,2,3,4-tetrahydroquinolin-4-yl]methyl}amino]methyl}phenyl}pyrazole-4-yl)methylphosphonic acid Tetrahydroquinolinyl, dichlorophenol, phosphonic acid ~700–750 g/mol Moderate (polar groups) Chelation, enzyme inhibition
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Chlorophenyl, triazole-thione, thiocarbonohydrazide ~400–450 g/mol Low (aromatic rings) Hydrogen bonding, ROS modulation
2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide Di-tert-butyl-hydroxyphenyl, cyano ~360–380 g/mol Moderate (hydroxyl) Antioxidant activity, radical scavenging

*Molecular weights estimated based on structural formulae.

Key Observations:

This contrasts with the hydroxyl group in ’s compound, which may instead participate in hydrogen bonding or redox reactions .

Aromatic Substitution Patterns: The 3,5-dichlorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the di-tert-butyl-hydroxyphenyl group in ’s derivative. However, the latter’s tert-butyl groups may improve radical stabilization, as seen in hindered phenol antioxidants .

Heterocyclic vs. This difference may influence pharmacokinetic profiles or toxicity .

Reactivity and Environmental Persistence

Comparatively, the hydroxyl group in ’s compound may facilitate oxidative degradation pathways .

Biological Activity

The compound (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide is a synthetic derivative belonging to the class of acrylamides. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25H20Cl2N2O3
  • Molecular Weight : 467.35 g/mol
  • InChIKey : IUWVCFYKOLSVKV-DHZHZOJOSA-N

The compound features a cyano group, dichlorophenyl moiety, and methoxy-substituted phenyl group, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that acrylamide derivatives can inhibit cancer cell proliferation. For instance, analogs of 2-cyano-3-(substituted phenyl)acrylamide have demonstrated significant suppression of tyrosinase activity in melanoma cells, indicating potential use in treating hyperpigmentation and melanoma .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial effects. The presence of halogen substitutions often enhances the antimicrobial potency against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tyrosinase activity in melanoma cells
AntimicrobialPotential antibacterial effects noted in related compounds
Enzyme InhibitionPossible inhibition of enzymes like DHODH

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar acrylamide derivatives have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to reduced viral replication and cancer cell growth .
  • Interaction with Cellular Pathways : The structural components suggest that the compound may interact with various signaling pathways, potentially influencing gene expression and cellular metabolism.

Case Studies

  • Melanogenesis Inhibition : A study involving acrylamide derivatives demonstrated that certain compounds effectively inhibited melanogenesis by blocking tyrosinase activity in B16F10 melanoma cells. At a concentration of 25 μM, one derivative showed comparable activity to kojic acid, a well-known skin-lightening agent .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of structurally similar compounds against common bacterial strains. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.